molecular formula C18H16N2O4S2 B2791549 3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid CAS No. 2287298-66-0

3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid

Cat. No.: B2791549
CAS No.: 2287298-66-0
M. Wt: 388.46
InChI Key: WOUVYLWQDNWYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a benzoic acid moiety. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate can then be further reacted with various reagents to introduce the benzenesulfonamide and benzoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the benzenesulfonamide group can yield amines .

Scientific Research Applications

3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-[[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-11-6-7-13(16-10-25-12(2)19-16)9-17(11)26(23,24)20-15-5-3-4-14(8-15)18(21)22/h3-10,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUVYLWQDNWYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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